1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-piperidin-1-ylpropan-1-one
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Overview
Description
1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-piperidin-1-ylpropan-1-one is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-piperidin-1-ylpropan-1-one typically involves multi-step procedures. One common method includes the reaction of 2-methylphenylpiperazine with piperidine derivatives under controlled conditions. The reaction mixture is often subjected to various purification steps, including extraction with organic solvents, treatment with activated carbon, and filtration .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-piperidin-1-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-piperidin-1-ylpropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-piperidin-1-ylpropan-1-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved can include neurotransmitter signaling, enzyme inhibition, and receptor binding .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also exhibit affinity for alpha1-adrenergic receptors and have similar therapeutic potential.
1-(3-Aminopropyl)-4-methylpiperazine: Another piperazine derivative with various biological activities.
Uniqueness
1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-piperidin-1-ylpropan-1-one is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
1-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-piperidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O/c1-21-8-3-4-10-23(21)27-18-16-26(17-19-27)22-9-7-14-28(20-22)24(29)11-15-25-12-5-2-6-13-25/h3-4,8,10,22H,2,5-7,9,11-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKHNULCHRBCBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)CCN4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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